
ピペラジン二塩酸塩一水和物
概要
説明
Piperazine Dihydrochloride Monohydrate is a chemical compound with the molecular formula C4H12Cl2N2·H2O. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to its versatile chemical properties.
科学的研究の応用
Piperazine Dihydrochloride Monohydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is used in the formulation of anthelmintic drugs to treat parasitic worm infections.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
作用機序
Target of Action
Piperazine Dihydrochloride Monohydrate primarily targets the GABA receptors in the body . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission .
Mode of Action
Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in the flaccid paralysis of the worm , which is then easily removed or expelled by the host body .
Biochemical Pathways
The primary biochemical pathway affected by Piperazine Dihydrochloride Monohydrate is the GABAergic pathway . By acting as an agonist at GABA receptors, Piperazine alters the normal functioning of these receptors, leading to the paralysis of parasites . The downstream effects of this action include the expulsion of the parasites from the host body .
Pharmacokinetics
Upon entry into the systemic circulation, Piperazine is partly oxidized and partly eliminated as an unchanged compound . The drug’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) and their impact on bioavailability are crucial for its anthelmintic action .
Result of Action
The molecular and cellular effects of Piperazine’s action primarily involve the paralysis of parasites . By binding to GABA receptors, Piperazine causes a disruption in the normal functioning of these receptors in parasites, leading to their paralysis . This allows the host body to easily remove or expel the invading organism .
Action Environment
The action, efficacy, and stability of Piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances in the body can potentially interact with Piperazine, affecting its pharmacokinetics and pharmacodynamics .
生化学分析
Biochemical Properties
Piperazine Dihydrochloride Monohydrate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, Piperazine Dihydrochloride Monohydrate disrupts the transmission of nerve signals, leading to the paralysis of parasitic worms. Additionally, it acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the worms, facilitating their expulsion from the host body.
Cellular Effects
Piperazine Dihydrochloride Monohydrate exerts various effects on different cell types and cellular processes. It influences cell function by interfering with cell signaling pathways, particularly those involving acetylcholine and GABA . This compound also affects gene expression and cellular metabolism by altering the activity of enzymes and receptors involved in these processes. For instance, its interaction with acetylcholinesterase and GABA receptors can lead to changes in the expression of genes related to neurotransmission and muscle contraction .
Molecular Mechanism
The molecular mechanism of Piperazine Dihydrochloride Monohydrate involves its binding interactions with biomolecules such as acetylcholinesterase and GABA receptors . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synaptic junctions. This results in prolonged nerve signal transmission and subsequent paralysis of the worms. Additionally, as a GABA receptor agonist, Piperazine Dihydrochloride Monohydrate binds to these receptors, causing hyperpolarization of nerve endings and flaccid paralysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine Dihydrochloride Monohydrate can change over time. The compound is known to be relatively stable, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that Piperazine Dihydrochloride Monohydrate can degrade over time, leading to a reduction in its anthelmintic activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in gene expression and enzyme activity with extended exposure .
Dosage Effects in Animal Models
The effects of Piperazine Dihydrochloride Monohydrate vary with different dosages in animal models. At therapeutic doses, it is generally well-tolerated by animals such as dogs, cats, and livestock . At higher doses, it can cause adverse effects such as neurotoxicity, gastrointestinal disturbances, and central nervous system depression . For instance, single oral doses of 110 mg/kg can cause slight adverse reactions in dogs and cats, while doses of 800 mg/kg can lead to severe neurotoxic symptoms .
Metabolic Pathways
Piperazine Dihydrochloride Monohydrate is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent . It interacts with enzymes such as acetylcholinesterase and GABA receptors, affecting metabolic flux and metabolite levels. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . This metabolic process ensures its efficacy in disrupting the energy management of parasitic worms, leading to their paralysis and expulsion .
Transport and Distribution
Within cells and tissues, Piperazine Dihydrochloride Monohydrate is transported and distributed through various mechanisms . It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, ensuring its targeted action against parasitic worms .
Subcellular Localization
Piperazine Dihydrochloride Monohydrate exhibits specific subcellular localization, which affects its activity and function . It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is crucial for its interaction with enzymes and receptors involved in neurotransmission and muscle contraction, ensuring its efficacy as an anthelmintic agent .
準備方法
Synthetic Routes and Reaction Conditions: Piperazine Dihydrochloride Monohydrate can be synthesized by reacting anhydrous piperazine with hydrochloric acid in ethanol. The reaction is typically carried out under ice bath conditions to control the temperature and ensure the formation of the desired product. The process involves slowly adding concentrated hydrochloric acid to an ethanol solution of anhydrous piperazine, resulting in the precipitation of Piperazine Dihydrochloride Monohydrate .
Industrial Production Methods: In industrial settings, Piperazine Dihydrochloride Monohydrate is produced by passing hydrogen chloride gas into a solution of piperazine in ethanol. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The resulting crystalline product is then filtered, washed with cold ethanol, and dried .
化学反応の分析
Types of Reactions: Piperazine Dihydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperazine derivatives.
Reduction: It can be reduced to form different piperazine-based compounds.
Substitution: It can undergo nucleophilic substitution reactions to form monosubstituted or disubstituted piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Piperazine N-oxides.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: Monosubstituted and disubstituted piperazine compounds.
類似化合物との比較
Piperazine: The parent compound, used in various pharmaceutical applications.
Piperazine Citrate: Another salt form used as an anthelmintic.
Piperazine Adipate: Used in veterinary medicine for similar purposes.
Uniqueness: Piperazine Dihydrochloride Monohydrate is unique due to its high solubility in water and its specific use in the synthesis of various piperazine derivatives. Its ability to form stable crystalline structures makes it a preferred choice in industrial and pharmaceutical applications .
特性
CAS番号 |
6091-62-9 |
|---|---|
分子式 |
C4H13ClN2O |
分子量 |
140.61 g/mol |
IUPAC名 |
piperazine;hydrate;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH.H2O/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;1H;1H2 |
InChIキー |
VKBJNABNNJYRTK-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.O.Cl.Cl |
正規SMILES |
C1CNCCN1.O.Cl |
| 207605-49-0 | |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of water in piperazine dihydrochloride monohydrate?
A1: In piperazine dihydrochloride monohydrate (C4H12N22+·2Cl−·H2O), the water molecule plays a crucial role in forming hydrogen bonds. [] It links chains of piperazinum dications together via O—H⋯Cl hydrogen bonds with chloride ions. This contributes to the overall stability of the crystal structure. []
Q2: What is the mechanism of action of piperazine dihydrochloride monohydrate as an anthelmintic agent?
A2: While the provided abstracts don't delve into the specific mechanism of action, one study investigates the anthelmintic activity of piperazine dihydrochloride monohydrate against Ascaridia galli larvae in chickens. [] This suggests its potential use in treating parasitic worm infections. Further research is needed to understand the precise mechanism by which it exerts its anthelmintic effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


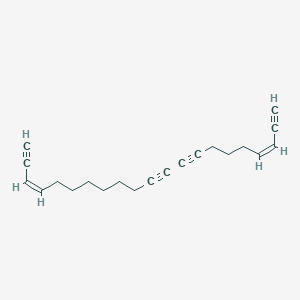
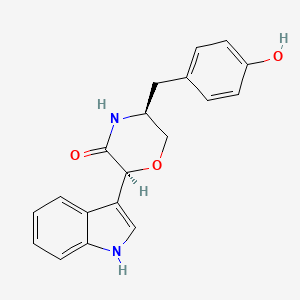
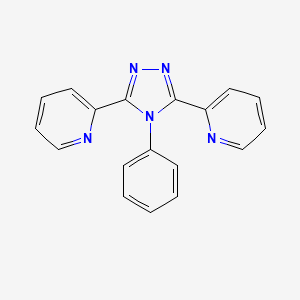


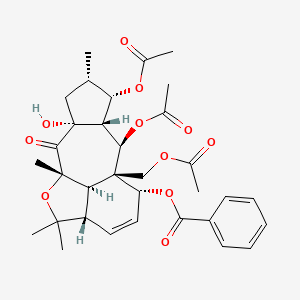
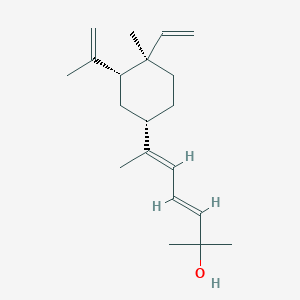
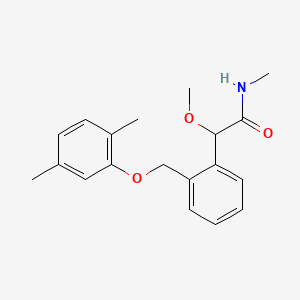
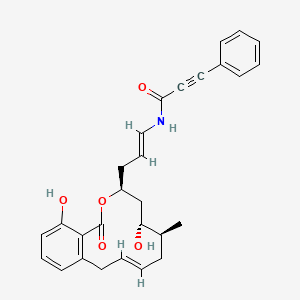
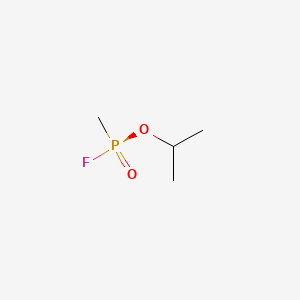
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
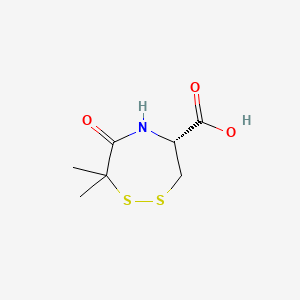
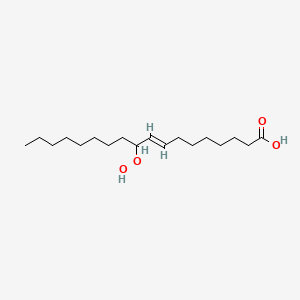
![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
